Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Historical Development of Tetrahydropyrimidine Derivatives
The synthesis of tetrahydropyrimidines dates to the late 19th century, with Pietro Biginelli’s pioneering work on three-component condensations involving aldehydes, urea/thiourea, and β-ketoesters. This reaction, now known as the Biginelli reaction, remains the cornerstone for generating dihydropyrimidinones (DHPMs), including Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5937-24-6). Early applications focused on calcium channel modulation, but modern research has expanded into antiviral and anticancer domains.
Table 1: Milestones in Tetrahydropyrimidine Research
Chemical Classification and Nomenclature
Tetrahydropyrimidines are classified as partially saturated pyrimidine derivatives, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The IUPAC name for the target compound, This compound , reflects its substituents:
- 4-(4-Fluorophenyl) : A fluorine-substituted benzene ring at position 4.
- 6-Methyl : A methyl group at position 6.
- 2-Oxo : A ketone group at position 2.
- 5-Carboxylate : An ethyl ester at position 5.
Table 2: Structural Analogs and Their Nomenclature
Significance in Chemical Research
This compound has emerged as a versatile intermediate in drug discovery. Key applications include:
- Antiviral Research : As a precursor for HIV integrase inhibitors, demonstrating IC₅₀ values of 0.02 μM in strand transfer assays.
- Antimicrobial Development : Derivatives exhibit MIC values of 12.5–128 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.
- Anticancer Activity : Structural analogs inhibit Eg5 kinesin, arresting mitosis in tumor cells.
Table 3: Pharmacological Activities of DHPM Derivatives
Structural Features and Molecular Characteristics
The compound’s structure (C₁₄H₁₅FN₂O₃, MW 278.28 g/mol) features:
- A tetrahydropyrimidine core with chair conformation, confirmed by X-ray crystallography.
- 4-Fluorophenyl group : Enhances lipophilicity and bioavailability (ClogP = 2.1).
- Ethyl carboxylate : Improves solubility for formulation (logS = -3.2).
Spectroscopic Data
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWHUHDQUDRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349493 | |
| Record name | ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-24-6 | |
| Record name | ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, similar compounds have been found to inhibit intracellular signaling, which can lead to changes in cell function and behavior.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting multiple pathways.
Pharmacokinetics
A compound with a similar structure, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, has been found to have high gastrointestinal absorption and is bbb permeant. Its Log Po/w values, which indicate lipophilicity, range from 1.97 to 2.74. These properties may impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to suppress the production of multiple cytokines, which can have significant effects on cellular function and immune response.
Biological Activity
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5937-24-6) is a compound belonging to the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant studies that elucidate its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction. This multicomponent reaction combines ethyl acetoacetate, 4-fluorobenzaldehyde, and urea or thiourea derivatives under acidic conditions to yield the desired tetrahydropyrimidine structure. The compound can be purified through recrystallization to achieve high purity levels.
Anticancer Properties
Research indicates that dihydropyrimidine derivatives exhibit significant anticancer activity. This compound has been shown to inhibit the activity of lipoxygenase enzymes, which are implicated in cancer progression due to their role in inflammatory pathways. In vitro studies demonstrated that this compound exhibited lipoxygenase inhibitory activity ranging from 59.37% to 81.19% , indicating its potential as an anticancer agent by reducing leukotriene production associated with tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Dihydropyrimidines are known for their broad-spectrum antimicrobial effects. This compound was tested against various bacterial strains and demonstrated notable inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to inhibit lipoxygenase suggests a potential role in modulating inflammatory responses. By reducing the production of inflammatory mediators such as leukotrienes, it may help alleviate symptoms associated with chronic inflammatory conditions.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific biological targets:
- Lipoxygenase Inhibition : The compound's ability to bind to lipoxygenase enzymes prevents the conversion of arachidonic acid into pro-inflammatory leukotrienes.
- Antioxidant Activity : Some studies suggest that dihydropyrimidines can scavenge free radicals, thereby reducing oxidative stress and its associated damage in cells.
- Cell Cycle Arrest : Preliminary studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activities Summary
| Activity Type | Effect | Inhibition Rate |
|---|---|---|
| Anticancer | Lipoxygenase inhibition | 59.37% - 81.19% |
| Antimicrobial | Bacterial growth inhibition | Varies by strain |
| Anti-inflammatory | Reduction in leukotriene production | Significant |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Lipoxygenase Inhibitors : A study demonstrated that a series of substituted dihydropyrimidines showed promising results as lipoxygenase inhibitors with potential applications in cancer therapy .
- Antimicrobial Evaluation : Another research effort assessed various dihydropyrimidine derivatives against clinical strains of bacteria and fungi, revealing significant antimicrobial activity that warrants further exploration .
Scientific Research Applications
Basic Information
- Molecular Formula: C₁₄H₁₅FN₂O₃
- Molecular Weight: 278.28 g/mol
- Melting Point: 181–185 °C
- CAS Number: 5937-24-6
Structure
The compound features a tetrahydropyrimidine ring with a fluorophenyl substituent, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further exploration in medicinal applications.
Pharmaceutical Development
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The fluorine atom in the para position of the phenyl ring is hypothesized to enhance lipophilicity and permeability through biological membranes, potentially increasing the compound's efficacy against bacterial strains .
Anticancer Research
Recent studies have indicated that derivatives of tetrahydropyrimidines possess anticancer activity. This compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Research into its mechanism of action could provide insights into developing novel anticancer therapies .
Neuropharmacology
Research suggests that compounds similar to this compound may exhibit neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to advancements in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthesis of New Derivatives
The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. Researchers are exploring modifications to the structure to optimize pharmacological profiles and reduce toxicity .
Case Study 1: Antimicrobial Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidine derivatives and tested their antibacterial properties against Gram-positive and Gram-negative bacteria. This compound showed promising results against Staphylococcus aureus and Escherichia coli strains .
Case Study 2: Cancer Cell Line Inhibition
A study conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly in breast cancer cell lines (MCF7) through apoptosis induction mechanisms .
Chemical Reactions Analysis
Ester Hydrolysis and Hydrazide Formation
The ethyl ester group undergoes hydrolysis or reacts with nucleophiles:
- Hydrazide formation : Treatment with hydrazine hydrate in ethanol yields the corresponding carbohydrazide : Conditions : Reflux for 10 hours; yield: 85–90% .
Nucleophilic Substitution at the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom facilitates aromatic nucleophilic substitution under basic conditions. Example:
- Reaction with methoxide ions forms 4-methoxyphenyl derivatives .
Conditions : K₂CO₃, DMF, 80°C; yield: ~70% .
Ring-Opening and Rearrangement Reactions
The dihydropyrimidinone ring exhibits reactivity under acidic or basic conditions:
- Acid-mediated ring-opening : Treatment with HCl/EtOH generates open-chain thiourea intermediates, which can recyclize under thermal conditions .
- Base-induced rearrangement : Strong bases (e.g., NaOH) promote ring contraction to imidazolidinones .
Solvent-Dependent Crystallization Behavior
Though not a chemical reaction, the compound exhibits solvatomorphism , forming distinct crystalline phases with solvents like ethyl acetate or CCl₄ . Key interactions include:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition via:
Preparation Methods
Acid-Catalyzed Protocol
Traditional acid catalysis employs hydrochloric acid (HCl) or sulfuric acid in ethanol under reflux (3–7 hours). The mechanism proceeds via imine formation, followed by cyclization and dehydration. However, this method often suffers from moderate yields (60–70%) due to side reactions such as keto-enol tautomerization.
Base-Mediated Optimization
Recent studies substitute acids with potassium tert-butoxide in ethanol, achieving higher yields (80–85%) at reflux temperatures. The base facilitates deprotonation of urea, accelerating nucleophilic attack on the carbonyl group of ethyl acetoacetate. This modification reduces side products and simplifies purification.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. A protocol using 800 W microwave irradiation for 2–4 minutes with potassium tert-butoxide in ethanol produces the target compound in 82% yield .
Mechanistic Advantages
Comparative Data
| Parameter | Conventional (Acid) | Conventional (Base) | Microwave |
|---|---|---|---|
| Time | 3–7 hours | 2–3 hours | 2–4 minutes |
| Yield | 60–70% | 80–85% | 75–85% |
| Catalyst | HCl/H2SO4 | KOtBu | KOtBu |
| Energy Consumption | High | Moderate | Low |
Green Chemistry Approaches
Eco-friendly methodologies prioritize solvent selection and catalyst recyclability.
Citric Acid-Catalyzed Synthesis
A solvent-free protocol using citric acid (10 mol%) at 80°C for 45 minutes achieves a 78% yield . The catalyst is recoverable via filtration, maintaining efficacy over three cycles. This method eliminates toxic solvents and aligns with green chemistry principles.
Ethanol-Water Solvent Systems
Replacing traditional ethanol with a 1:1 ethanol-water mixture reduces environmental impact while retaining yield (72–75%). The biphasic system enhances solubility of urea and 4-fluorobenzaldehyde, improving reaction homogeneity.
Characterization and Quality Control
Synthesized compounds are validated using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
Purity Assessment
-
HPLC : ≥98.0% purity under gradient elution (acetonitrile-water).
-
Melting Point : 206–210°C, consistent with literature values.
Challenges and Optimization Strategies
Byproduct Formation
Side products like dihydropyrimidinones arise from incomplete cyclization. Remedies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
